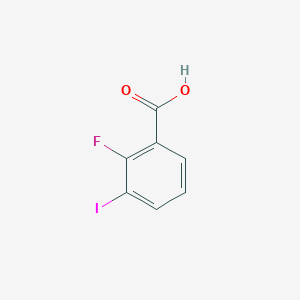

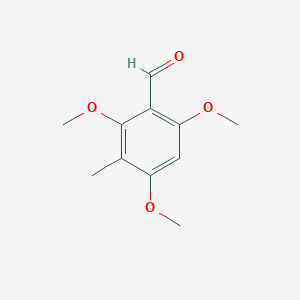

methyl 4,6,7-trimethyl-1H-indole-2-carboxylate

Overview

Description

“Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate” is a chemical compound . It is used in scientific research due to its versatile properties.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Methyl-1H-indole-3-carboxylate derivatives have been synthesized via a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation, obtaining the desired products in excellent yields and high regioselectivity .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from similar compounds. For example, 1H-Indole, 7-methyl- has a molecular weight of 131.1745 . The structure of these compounds is available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications

Fluorescent and Infrared Probes for Studying Protein Environments

Researchers have explored ester-derivatized indoles, such as methyl indole-4-carboxylate, for their potential as sensitive infrared and fluorescent probes. These compounds can emit around 450 nm with fairly long fluorescence lifetimes, making them promising candidates for probing protein local structures and dynamics. Specifically, methyl indole-4-carboxylate has been studied for its ability to sense local hydration environments using Fourier-transform infrared spectroscopy, indicating its utility as a site-specific IR probe for both electric and local environments (Liu et al., 2020).

Anti-Cancer Activity

New methyl indole-3-carboxylate derivatives have been synthesized and characterized for their solid-state structure and anti-cancer activity. These compounds, being analogs of 3,3′-diindolylmethane, which is tested as a potent antitumor agent, have shown the ability to inhibit the growth of melanoma, renal, and breast cancers cell lines (Niemyjska et al., 2012).

Synthesis and Structural Investigations

The synthesis and structural analysis of indole derivatives, such as the (E)-2,3-dihydro-2-(R-Phenylacylidene)-1,3,3-trimethyl-1H-indole, have been explored. These studies provide insights into the crystal structures of these compounds, facilitating further applications in designing molecules with desired properties (Vázquez-Vuelvas et al., 2011).

Antioxidant Properties and Acetylcholinesterase Inhibition

Indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles have been synthesized from methyl 4,6-dimethoxy-1H-indole-2-carboxylate, demonstrating significant antioxidant properties and acetylcholinesterase inhibition capabilities. These findings point to the potential of such compounds in treating diseases related to oxidative stress and cholinesterase activity (Bingul et al., 2019).

Novel Synthetic Methodologies

Research has also focused on developing novel synthetic methodologies for indole derivatives. For instance, the synthesis of 5H-pyrimido[5,4-b]indole derivatives from methyl 3-amino-1H-indole-2-carboxylates highlights innovative approaches to creating complex molecules with potential therapeutic applications (Shestakov et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are essential for drug metabolism . This interaction can alter the metabolic pathways of other compounds, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, this compound can bind to specific receptors on cell membranes, influencing signal transduction pathways and cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . This compound can also influence gene expression by acting as a ligand for nuclear receptors, thereby altering the transcription of target genes. Furthermore, this compound impacts cellular metabolism by affecting mitochondrial function and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, its binding to cytochrome P450 enzymes results in the inhibition of their catalytic activity, affecting the metabolism of various substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and transferases, which facilitate its biotransformation into various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism.

Properties

IUPAC Name |

methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-5-8(2)10-6-11(13(15)16-4)14-12(10)9(7)3/h5-6,14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEHGELJFQLBBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

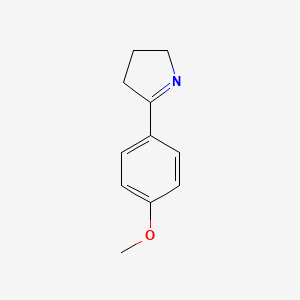

CC1=CC(=C2C=C(NC2=C1C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701249214 | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900640-50-8 | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900640-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6,7-trimethyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701249214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)